molecular formula C11H13NO2 B1392385 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone CAS No. 1219948-68-1

1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone

Cat. No.: B1392385
CAS No.: 1219948-68-1
M. Wt: 191.23 g/mol
InChI Key: CGQDBZDPLMRGIP-UHFFFAOYSA-N
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Description

1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone is an organic compound featuring a phenyl ring substituted with an azetidinyloxy group and an ethanone moiety

Scientific Research Applications

1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone typically involves the following steps:

    Formation of the Azetidinyloxy Group: The azetidinyloxy group can be synthesized through the reaction of azetidine with an appropriate phenol derivative under basic conditions.

    Attachment to the Phenyl Ring: The azetidinyloxy group is then attached to the phenyl ring via a nucleophilic substitution reaction.

    Formation of the Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone involves its interaction with specific molecular targets. The azetidinyloxy group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenyl ring and ethanone moiety may also contribute to the compound’s overall activity by facilitating binding to target sites and enhancing its stability.

Comparison with Similar Compounds

    Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Phenyl Ethanone Derivatives: Compounds like acetophenone and its substituted derivatives.

Uniqueness: 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone is unique due to the presence of both the azetidinyloxy group and the ethanone moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-[2-(azetidin-3-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)10-4-2-3-5-11(10)14-9-6-12-7-9/h2-5,9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQDBZDPLMRGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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